High-Yield, Industrial Route to Valproic Acid (Di-n-propylacetic Acid) via 2-Propylvaleraldehyde
In the patented process for producing the antiepileptic drug valproic acid, 2-Propylvaleraldehyde is a critical intermediate. This method achieves a significantly higher overall yield compared to traditional routes. The process includes a step with a 95% yield for the conversion of 2-propyl-pent-4-en-1-al to 2-Propylvaleraldehyde, and an overall yield of 78% for the final product, valproic acid. This contrasts sharply with prior art methods, such as those using cyanoacetic acid ester alkylation, which have total yields as low as 10-40% [1].
| Evidence Dimension | Synthetic Yield (Overall Process to Valproic Acid) |
|---|---|
| Target Compound Data | 78% overall yield from n-valeraldehyde-diallylacetal via 2-Propylvaleraldehyde intermediate. |
| Comparator Or Baseline | Prior art method (cyanoacetic acid ester alkylation): Total yields of 10-40%. |
| Quantified Difference | An increase of 38 to 68 percentage points in overall yield. |
| Conditions | Multi-step synthesis starting from n-valeraldehyde-diallylacetal; 2-Propylvaleraldehyde formed in step C via catalytic hydrogenation of 2-propyl-pent-4-en-1-al at T=80°C and H2 pressure=80 bars over a palladium catalyst, achieving a 95% yield for this specific step. |
Why This Matters
For procurement, this quantifiable yield advantage translates to a more cost-effective, resource-efficient, and commercially viable route to a high-value pharmaceutical ingredient, justifying the selection of this specific branched aldehyde.
- [1] US Patent 4,317,925. Process for the production of di-n-propylacetic acid. March 2, 1982. Available at: https://patents.justia.com/patent/4317925 View Source
